molecular formula C8H5Cl3FNO B13423056 2'-Fluoro-2,4',5'-trichloroacetanilide CAS No. 23554-66-7

2'-Fluoro-2,4',5'-trichloroacetanilide

Cat. No.: B13423056
CAS No.: 23554-66-7
M. Wt: 256.5 g/mol
InChI Key: KCRLIDURMKQYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Fluoro-2,4’,5’-trichloroacetanilide is an organic compound with the molecular formula C8H5Cl3FNO It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with fluorine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-2,4’,5’-trichloroacetanilide typically involves the acylation of 2,4’,5’-trichloroaniline with fluoroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 2’-Fluoro-2,4’,5’-trichloroacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-2,4’,5’-trichloroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide

Properties

CAS No.

23554-66-7

Molecular Formula

C8H5Cl3FNO

Molecular Weight

256.5 g/mol

IUPAC Name

2-chloro-N-(4,5-dichloro-2-fluorophenyl)acetamide

InChI

InChI=1S/C8H5Cl3FNO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14)

InChI Key

KCRLIDURMKQYFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.